

Unveiling Acetylglycine: A Technical History of Discovery and Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetylglycine**

Cat. No.: **B1664993**

[Get Quote](#)

For Immediate Release

This in-depth technical guide explores the history of **acetylglycine**, from its initial discovery and synthesis in the 19th century to its contemporary understanding as a key metabolite. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's chemical synthesis, historical characterization, and biological significance.

Discovery and Early Synthesis

The first documented synthesis of **acetylglycine** is attributed to Kraut and Hartmann in 1865. [1] Their pioneering work involved the reaction of glycine with acetyl chloride. Shortly after, in 1884, the eminent chemist Theodor Curtius reported a method for synthesizing N-acetylated amino acids, including **acetylglycine**, by heating glycine with acetic anhydride.[1] This latter method, due to its simplicity and higher yield, became a foundational technique in peptide chemistry.

One of the most well-documented and reliable early methods for the preparation of **acetylglycine** is the reaction of glycine with acetic anhydride in an aqueous solution. This procedure, detailed in *Organic Syntheses*, has been a staple for the production of **acetylglycine** for decades.[2]

Experimental Protocols of Historical Synthesis

1.1.1. Synthesis of **Acetylglycine** via Glycine and Acetic Anhydride

This method, adapted from the procedure described in *Organic Syntheses*, remains a classic example of N-acetylation.[2]

- Materials:

- Glycine
- Acetic anhydride (95%)
- Water
- Ice

- Apparatus:

- 1-liter Erlenmeyer flask
- Mechanical stirrer
- Büchner funnel
- Apparatus for vacuum evaporation

- Methodology:

- In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of glycine is dissolved in 300 cc of water with vigorous stirring.
- Once the glycine is nearly dissolved, 215 g (2 moles) of 95% acetic anhydride is added in a single portion.
- The mixture is stirred vigorously for 15-20 minutes, during which the solution will become hot, and **acetylglycine** may begin to crystallize.
- The flask is then placed in a refrigerator overnight to ensure complete crystallization.

- The precipitated **acetylglycine** is collected on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C.
- The filtrate and washings are combined and evaporated to dryness under reduced pressure at 50-60°C. The residue is recrystallized from 75 cc of boiling water to yield a second fraction of **acetylglycine**.

Modern Synthesis Approaches

While the classical methods are still relevant, modern industrial synthesis of **acetylglycine** often employs a process called amidocarbonylation. This method involves the reaction of paraformaldehyde, acetamide, and carbon monoxide in the presence of a cobalt-containing catalyst.^{[3][4]} This process is highly efficient and allows for large-scale production. More recently, greener synthesis routes are being explored, such as the one-pot synthesis from renewable N-acetyl glucosamine.^{[5][6]}

Early Characterization and Physicochemical Properties

In the 19th and early 20th centuries, the characterization of a newly synthesized compound like **acetylglycine** relied on a combination of physical property measurements and elemental analysis. These techniques, though rudimentary by modern standards, were crucial in establishing the compound's identity and purity.

Table 1: Physicochemical Properties of **Acetylglycine**

Property	Value	Reference(s)
Melting Point	207-209 °C	[7]
Molecular Formula	C ₄ H ₇ NO ₃	[8]
Molecular Weight	117.10 g/mol	[8]
Appearance	White crystalline powder	[7]

Early analytical techniques would have included:

- Elemental Analysis: Determining the empirical formula by measuring the percentage of carbon, hydrogen, nitrogen, and oxygen.
- Melting Point Determination: A key indicator of purity.
- Solubility Tests: Assessing the solubility in various solvents.
- Crystallography: Early X-ray diffraction studies in the mid-20th century provided detailed structural information.^[9]

Biological Significance and Metabolic Pathways

Acetylglycine is not merely a synthetic curiosity; it is a naturally occurring metabolite found in various organisms, including humans.^[8] It plays a role in several biological processes and is synthesized endogenously through a specific enzymatic pathway.

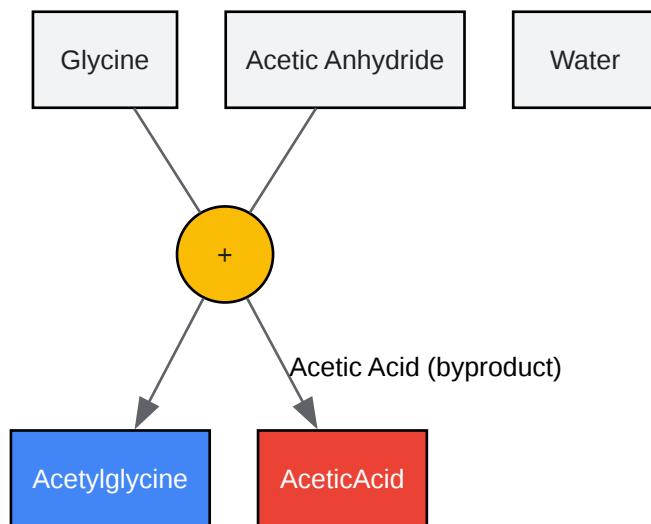
The Glycine N-Acyltransferase (GLYAT) Pathway

The primary route for the biosynthesis of **acetylglycine** and other N-acylglycines is the Glycine N-Acyltransferase (GLYAT) pathway.^[10] This mitochondrial enzyme catalyzes the conjugation of an acyl-CoA molecule with glycine. In the case of **acetylglycine**, acetyl-CoA serves as the acyl donor.

The overall reaction is as follows:

This pathway is crucial for the detoxification of certain xenobiotics and the metabolism of endogenous compounds.^[11]

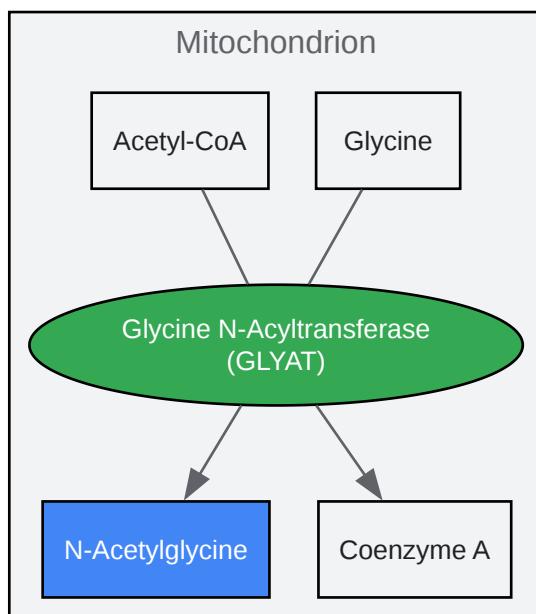
Regulation and Function


The activity of the GLYAT enzyme family is subject to regulation, including post-translational modifications such as lysine acetylation, which can modulate enzyme function.^[2]

Dysregulation of glycine metabolism and the GLYAT pathway has been implicated in certain metabolic disorders.^[9] Furthermore, GLYAT expression has been found to be suppressed in hepatocellular carcinoma, suggesting a potential role as a biomarker.^[12]

Visualizing the Core Concepts

To further elucidate the key processes discussed, the following diagrams have been generated using the DOT language.


Historical Synthesis of Acetylglycine

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the historical synthesis of **acetylglycine**.

The Glycine N-Acyltransferase (GLYAT) Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2): IMPLICATIONS FOR PRODUCTION OF GLYCINE-CONJUGATED SIGNALING MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 4. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Unveiling Acetylglycine: A Technical History of Discovery and Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664993#investigating-the-history-of-acetylglycine-discovery-and-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com